3-(4-Propylpiperazin-1-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(4-Propylpiperazin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Propylpiperazin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

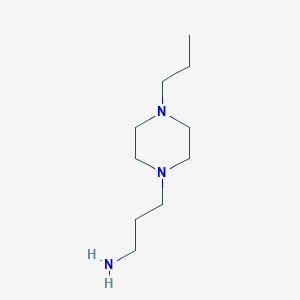

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXCABHIQUIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428328 | |

| Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-24-6 | |

| Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine

Abstract: This document provides a comprehensive technical overview of the molecular structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's architecture, from its fundamental connectivity to its three-dimensional conformation and physicochemical properties. The guide synthesizes data from spectroscopic analysis, computational predictions, and established chemical principles to present a holistic view of the molecule, emphasizing the causality between its structure and its chemical behavior.

Introduction: Defining the Molecule

3-(4-Propylpiperazin-1-yl)propan-1-amine is a disubstituted piperazine derivative. The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This core is functionalized with two distinct alkyl chains: a propyl group attached to one nitrogen (N4) and a propanamine group attached to the other (N1). This arrangement places it in the category of N,N'-asymmetrically substituted piperazines.

The interest in such molecules within the pharmaceutical and medicinal chemistry fields stems from the versatility of the piperazine scaffold. The piperazine ring is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties. The specific substituents on 3-(4-Propylpiperazin-1-yl)propan-1-amine—a primary amine and a simple alkyl chain—make it a valuable building block or fragment in the synthesis of more complex bioactive agents. Understanding its structural nuances is paramount for predicting its reactivity, metabolic stability, and potential biological targets.

Part I: The Blueprint - Structural Elucidation and Verification

The definitive structure of a molecule is established not merely by its name, but through rigorous experimental verification. This section details the analytical techniques used to confirm the identity and connectivity of 3-(4-Propylpiperazin-1-yl)propan-1-amine.

Connectivity and Chemical Descriptors

The molecule's IUPAC name precisely describes its atomic arrangement. "Piperazin-1-yl" indicates the point of attachment at the first nitrogen of the piperazine ring, which is connected to a "propan-1-amine" chain. The "4-Propyl" prefix specifies that a propyl group is located on the second nitrogen atom of the piperazine ring.

Key Chemical Identifiers:

-

Molecular Formula: C₁₀H₂₃N₃

-

Molecular Weight: 185.31 g/mol

-

Canonical SMILES: CCCCN1CCN(CC1)CCCN

-

InChI Key: ZWJAXLNMRQWBQN-UHFFFAOYSA-N

Spectroscopic Confirmation: A Self-Validating System

Spectroscopy provides the empirical evidence for the molecule's proposed structure. Each technique offers a unique piece of the puzzle, and together they create a self-validating confirmation of the molecular blueprint.

IR spectroscopy identifies the functional groups present. For 3-(4-Propylpiperazin-1-yl)propan-1-amine, the spectrum is characterized by several key absorption bands:

-

N-H Stretching: The primary amine (-NH₂) group is expected to show a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[1][2] This is a critical diagnostic feature that distinguishes it from secondary or tertiary amines.[3][4]

-

C-H Stretching: Strong absorptions between 2800 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the propyl and propanamine alkyl chains.[3]

-

N-H Bending: The scissoring motion of the primary amine typically appears around 1600 cm⁻¹.[2]

-

C-N Stretching: The tertiary amine C-N bonds of the piperazine ring and the primary amine C-N bond will produce signals in the fingerprint region, typically between 1030-1280 cm⁻¹.[5]

The absence of a single, weaker N-H stretch (characteristic of secondary amines) and the presence of the paired primary amine bands provide strong evidence for the terminal -NH₂ group and the fully substituted (tertiary) piperazine nitrogens.[1]

NMR spectroscopy maps the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Propyl Group: A characteristic triplet-sextet-triplet pattern is expected. The terminal methyl group (-CH₃) would appear as a triplet around 0.9 ppm. The adjacent methylene (-CH₂-) would be a sextet further downfield, and the methylene attached to the piperazine nitrogen (-N-CH₂-) would be a triplet around 2.2-2.6 ppm.[1]

-

Piperazine Ring: The eight protons on the piperazine ring are chemically non-equivalent. Due to the asymmetric substitution, they would likely appear as a complex series of multiplets, broadly resonating in the 2.3-2.8 ppm range.[6][7]

-

Propanamine Chain: The three methylene groups of this chain would also show distinct signals. The methylene attached to the primary amine (-CH₂-NH₂) would be a triplet around 2.7 ppm. The central methylene (-CH₂-) would be a quintet, and the methylene attached to the piperazine nitrogen would be a triplet, overlapping with other piperazine signals.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. A key confirmatory step is adding a drop of D₂O to the sample, which causes the -NH₂ signal to disappear due to proton-deuterium exchange.[1]

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments.

-

Propyl Group: Three distinct signals for the three carbons.

-

Piperazine Ring: Due to asymmetry, the four carbons of the piperazine ring would likely show two distinct signals, typically in the 45-55 ppm range.[6]

-

Propanamine Chain: Three unique signals for the carbons in this chain. Carbons adjacent to nitrogen atoms are deshielded and appear further downfield (typically 30-60 ppm) compared to standard alkane carbons.[1]

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

-

Molecular Ion Peak: In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (185.31).

-

Alpha-Cleavage: The most characteristic fragmentation pathway for alkylamines is α-cleavage, where the C-C bond nearest to a nitrogen atom is broken.[1] For this molecule, cleavage can occur on either side of the piperazine ring, leading to resonance-stabilized, nitrogen-containing cations. Common fragments would result from the cleavage of the propyl and propanamine side chains, providing definitive evidence for their presence and connectivity to the piperazine core.[8][9][10]

Part II: The Architecture in 3D - Conformational Analysis

While 2D structures show connectivity, the molecule's function is dictated by its three-dimensional shape and flexibility.

Stereochemistry

3-(4-Propylpiperazin-1-yl)propan-1-amine is an achiral molecule. It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers.

Piperazine Ring Conformation

Like cyclohexane, the piperazine ring is not planar. It predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The ring can undergo a "ring flip," interconverting the two chair forms and switching the positions of the substituents.

For 3-(4-Propylpiperazin-1-yl)propan-1-amine, the bulkier propyl and propanamine groups will have a strong energetic preference to occupy the more spacious equatorial positions . This minimizes steric hindrance, making the di-equatorial conformation the most stable and populated one at room temperature. This conformational preference is a critical factor in drug design, as it dictates the spatial orientation of the functional groups presented for interaction with biological targets.[11][12]

Caption: Fig 1. Predominant di-equatorial vs. unstable di-axial conformers.

Side-Chain Flexibility

The propyl and propanamine side chains are simple alkyl chains with free rotation around their carbon-carbon single bonds. This flexibility allows them to adopt numerous conformations, sweeping out a significant volume of space. This is an important consideration for molecular docking studies, where the molecule's ability to adapt its shape to fit into a binding pocket is crucial.

Part III: Physicochemical Properties and Their Implications

The molecular structure directly governs the physicochemical properties of the compound, which in turn predict its behavior in biological systems.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 185.31 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| pKa | ~9.8 (primary amine) | The primary amine will be predominantly protonated and positively charged at physiological pH (~7.4). |

| ~8.5 (piperazine N) | The piperazine nitrogen will also be significantly protonated, potentially leading to a dicationic species. | |

| cLogP | ~0.5 - 1.0 | Indicates a relatively hydrophilic character, consistent with its multiple amine groups. Suggests good aqueous solubility but may limit passive diffusion across lipid membranes. |

| Polar Surface Area | ~41.5 Ų | Below the typical 140 Ų threshold, suggesting good potential for cell membrane permeability and oral absorption. |

| H-Bond Donors | 2 (from -NH₂) | Can act as a hydrogen bond donor, facilitating interactions with biological targets. |

| H-Bond Acceptors | 3 (from the three N atoms) | Can act as a hydrogen bond acceptor at multiple sites. |

Note: pKa and cLogP values are estimates based on similar chemical structures and computational models.

The dual basic centers (primary amine and piperazine ring) mean that the molecule's ionization state is highly pH-dependent. At physiological pH, it will carry a positive charge, which is crucial for forming ionic interactions with acidic residues in protein binding sites but may also limit its ability to cross the blood-brain barrier.

Part IV: Synthesis and Reactivity

A plausible and efficient synthesis route further validates the molecule's structure and provides a practical context for its use.

Proposed Synthetic Workflow

A common and logical approach to synthesizing asymmetrically substituted piperazines is a stepwise N-alkylation strategy.

Step-by-Step Protocol:

-

Mono-Protection of Piperazine: Start with piperazine. React it with a protecting group (e.g., Boc anhydride) under controlled conditions to yield mono-Boc-piperazine. This ensures that the subsequent alkylation occurs at only one of the nitrogen atoms.

-

First N-Alkylation (Propylation): React the mono-Boc-piperazine with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a suitable solvent like acetonitrile. This attaches the propyl group to the unprotected nitrogen.

-

Deprotection: Remove the Boc protecting group using an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This yields 1-propylpiperazine.

-

Second N-Alkylation (Functionalization): React the 1-propylpiperazine with a molecule that introduces the propanamine moiety. A common method is reductive amination with 3-aminopropanal or, more conveniently, cyanoethylation followed by reduction.

-

Cyanoethylation: React 1-propylpiperazine with acrylonitrile. This Michael addition reaction adds a 2-cyanoethyl group to the secondary amine.

-

Reduction: Reduce the nitrile group of the resulting intermediate to a primary amine using a strong reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst).

-

-

Purification: The final product, 3-(4-Propylpiperazin-1-yl)propan-1-amine, is then purified from the reaction mixture, typically using distillation or column chromatography.

Caption: Fig 2. A logical workflow for the synthesis of the target molecule.

Conclusion

The molecular structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine is well-defined by a combination of its chemical name, spectroscopic data, and conformational analysis. It is an achiral, flexible molecule with a piperazine core that preferentially adopts a di-equatorial chair conformation. Its key features—a primary amine for hydrogen bonding and ionic interactions, and a disubstituted piperazine ring—make it a versatile scaffold in medicinal chemistry. The physicochemical properties, largely dictated by the two basic nitrogen centers, suggest good aqueous solubility and oral absorption potential. This comprehensive structural understanding provides a solid foundation for its application in drug design and development, allowing researchers to rationally incorporate this moiety into more complex structures to achieve desired pharmacological profiles.

References

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Image].

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Source Name].

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Image].

- BenchChem. (n.d.).

- Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Journal Name].

- Wiemer, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

- AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- Stewart, C. D., & White, N. G. (n.d.).

- RSC Publishing. (n.d.).

- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

-

PubChem. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. tutorchase.com [tutorchase.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine

This guide provides a comprehensive overview of a robust and scalable synthetic route to 3-(4-Propylpiperazin-1-yl)propan-1-amine, a valuable building block in contemporary drug discovery and development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring scientific integrity and practical applicability for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

3-(4-Propylpiperazin-1-yl)propan-1-amine is a disubstituted piperazine derivative characterized by a propyl group on one nitrogen and a 3-aminopropyl chain on the other. This structural motif is of significant interest in medicinal chemistry, as the piperazine core is a privileged scaffold found in numerous approved drugs, imparting favorable pharmacokinetic properties. The terminal primary amine and the tertiary amine within the piperazine ring offer multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures.

The synthetic strategy presented in this guide is a two-step process commencing with the readily available 1-propylpiperazine. This approach is favored for its operational simplicity, high yields, and the use of common laboratory reagents and techniques. The core transformations involve a Michael addition followed by a chemoselective reduction.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule points to two key synthons: 1-propylpiperazine and a three-carbon electrophile. This leads to the selection of a forward synthesis that involves the cyanoethylation of 1-propylpiperazine, followed by the reduction of the nitrile functionality to the desired primary amine.

This pathway is advantageous due to the high reactivity of acrylonitrile as a Michael acceptor and the well-established protocols for nitrile reduction. Alternative routes, such as the direct alkylation of 1-propylpiperazine with a 3-halopropanamine derivative, are often complicated by self-condensation and the need for protecting groups.

Visualizing the Synthetic Workflow

The following diagram illustrates the selected two-step synthetic pathway from 1-propylpiperazine to 3-(4-Propylpiperazin-1-yl)propan-1-amine.

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Propylpiperazin-1-yl)propanenitrile

This step involves the Michael addition of 1-propylpiperazine to acrylonitrile. The secondary amine of 1-propylpiperazine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.

Protocol:

-

To a stirred solution of 1-propylpiperazine (1.0 eq.) in a suitable solvent such as methanol or acetonitrile, acrylonitrile (1.1 eq.) is added dropwise at room temperature.

-

The reaction mixture is stirred at ambient temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(4-Propylpiperazin-1-yl)propanenitrile.

-

The crude product can be purified by vacuum distillation or column chromatography to afford the pure nitrile intermediate as a colorless to pale yellow oil.

Expert Insights: The use of a slight excess of acrylonitrile ensures the complete consumption of the starting piperazine. The reaction is typically exothermic, and for larger-scale preparations, initial cooling may be necessary to control the reaction rate. The choice of a polar protic solvent like methanol can facilitate the proton transfer steps in the Michael addition mechanism.

Step 2: Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method for its efficiency and cleaner reaction profile compared to stoichiometric metal hydride reagents.[1][2]

Protocol (Catalytic Hydrogenation):

-

The intermediate, 3-(4-Propylpiperazin-1-yl)propanenitrile (1.0 eq.), is dissolved in a solvent such as methanol saturated with ammonia.[2]

-

A catalytic amount of Raney-Nickel (typically 5-10% by weight) is carefully added to the solution.

-

The reaction mixture is transferred to a high-pressure reactor (autoclave).

-

The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 10 bar).[2]

-

The reaction is stirred at a controlled temperature (e.g., 40°C) for several hours until the uptake of hydrogen ceases.[2]

-

After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to give the crude 3-(4-Propylpiperazin-1-yl)propan-1-amine.

-

The final product can be purified by vacuum distillation to obtain a high-purity liquid.

Causality Behind Experimental Choices:

-

Raney-Nickel: This catalyst is highly effective for the reduction of nitriles to primary amines and is a cost-effective choice for industrial applications.[2]

-

Ammonia in Methanol: The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[2]

-

Hydrogen Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. A pressure of 10 bar and a temperature of 40°C have been shown to be effective.[2]

Comparative Analysis of Reduction Catalysts

The choice of catalyst for the nitrile reduction step can significantly impact the yield and purity of the final product. The following table summarizes the performance of various catalysts in the reduction of the analogous 3-(4-methylpiperazin-1-yl)propanenitrile, providing valuable insights for the synthesis of the propyl derivative.[2]

| Catalyst (Amount) | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) |

| Raney-Nickel (10 wt%) | 7N NH₃ in MeOH | 40 | 10 | 5 | 100 | 98.9 |

| Raney-Nickel (10 wt%) | MeOH | 40 | 10 | 1 | 97.6 | 62.8 |

| Raney-Cobalt (10 wt%) | THF | 23 | 10 | 2 | 13.1 | 12.8 |

| 10% Pd/C (10 wt%) | MeOH | 40 | 10 | 2 | 100 | 1.8 |

| 5% Rh/Al₂O₃ (19.3 wt%) | MeOH | 40 | 10 | 2 | 100 | 13.6 |

| 5% Pt/C (36.6 wt%) | MeOH | 40 | 10 | 2 | 19.2 | 0.54 |

Analysis: The data clearly demonstrates the superiority of Raney-Nickel in the presence of methanolic ammonia for this transformation, achieving near-quantitative yield. The absence of ammonia leads to a significant decrease in yield, highlighting the importance of this additive. Palladium on carbon (Pd/C), while achieving full conversion, results in a very low yield of the desired primary amine, suggesting the formation of byproducts.

Characterization of the Final Product

The identity and purity of the synthesized 3-(4-Propylpiperazin-1-yl)propan-1-amine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic signals for the propyl group, the piperazine ring protons, and the aminopropyl chain.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations for the primary amine and C-H stretching for the aliphatic parts of the molecule will be evident.

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.

Safety Considerations

-

Acrylonitrile: Is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Raney-Nickel: Is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent. It is also a flammable solid.

-

Catalytic Hydrogenation: Should be performed in a properly rated high-pressure reactor by trained personnel.

Conclusion

The synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine can be efficiently achieved through a two-step sequence involving the cyanoethylation of 1-propylpiperazine followed by the catalytic hydrogenation of the resulting nitrile. The use of Raney-Nickel in methanolic ammonia for the reduction step is critical for obtaining high yields and purity. This guide provides a detailed and scientifically grounded protocol that can be readily adapted by researchers in the field of organic synthesis and drug development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

Sources

An In-Depth Technical Guide to 3-(4-Propylpiperazin-1-yl)propan-1-amine (CAS No. 4553-24-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-propylpiperazin-1-yl)propan-1-amine, a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document details the chemical identity, physicochemical properties, synthesis methodologies, and the established and potential pharmacological relevance of this specific molecule. The synthesis section outlines robust and validated protocols for its preparation, emphasizing the chemical principles that underpin these methods. Furthermore, this guide explores the broader context of N-alkylated piperazines in drug design, providing insights for researchers engaged in the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

Chemical Name: 3-(4-Propylpiperazin-1-yl)propan-1-amine CAS Number: 4553-24-6 Molecular Formula: C₁₀H₂₃N₃ Molecular Weight: 185.31 g/mol

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 125-127 °C (at 6 Torr) | [3] |

| Density (Predicted) | 0.924 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.39 ± 0.10 | [3] |

Synthesis and Manufacturing

The synthesis of 3-(4-propylpiperazin-1-yl)propan-1-amine can be approached through several established methodologies for the N-alkylation of piperazines. The two primary and most logical synthetic routes are reductive amination and direct N-alkylation . The choice of methodology often depends on the availability of starting materials, desired scale, and purification considerations.

Reductive Amination: A Preferred Route

Reductive amination is a highly efficient and common method for the formation of C-N bonds. In the context of synthesizing the target molecule, this would typically involve the reaction of a piperazine precursor with a propanal derivative, followed by reduction. A more robust and industrially scalable approach involves the reductive amination of a nitrile.

Conceptual Workflow for Reductive Amination:

Caption: Reductive amination workflow for the synthesis of the target molecule.

Experimental Protocol (Adapted from analogous syntheses):

-

Step 1: Synthesis of 1-Propylpiperazine (if not commercially available).

-

To a solution of piperazine (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 1-bromopropane (1 equivalent).

-

The use of a large excess of piperazine is crucial to minimize the formation of the dialkylated product. Alternatively, one of the piperazine nitrogens can be protected (e.g., with a Boc group), followed by alkylation and deprotection.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the piperazine salt byproduct is filtered off. The filtrate is concentrated, and the residue is partitioned between an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-propylpiperazine. Purification can be achieved by distillation.

-

-

Step 2: Cyanoethylation of 1-Propylpiperazine.

-

To a stirred solution of 1-propylpiperazine (1 equivalent) in a suitable solvent like methanol or water, slowly add acrylonitrile (1.1 equivalents) at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting materials.

-

After completion, the solvent is removed under reduced pressure to yield crude 3-(4-propylpiperazin-1-yl)propanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.

-

-

Step 3: Reduction of the Nitrile.

-

The crude 3-(4-propylpiperazin-1-yl)propanenitrile is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF) saturated with ammonia. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

-

The reduction is carried out using a catalyst such as Raney Nickel or a precious metal catalyst (e.g., Pd/C) under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 40-60 °C).

-

Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF can be used, although this is less common for large-scale synthesis due to safety and work-up considerations.

-

Upon completion of the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude 3-(4-propylpiperazin-1-yl)propan-1-amine can be purified by vacuum distillation to yield the final product.

-

Direct N-Alkylation

This method involves the direct reaction of a piperazine derivative with a propyl-containing electrophile. A common strategy would be to use a precursor that already contains the aminopropyl moiety.

Conceptual Workflow for Direct N-Alkylation:

Caption: Direct N-alkylation workflow for the synthesis of the target molecule.

Experimental Protocol (Conceptual):

-

Dissolve 1-(3-aminopropyl)piperazine (1 equivalent) and a suitable base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add 1-bromopropane or 1-iodopropane (1.1-1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 50-80 °C and monitor for completion by TLC or LC-MS.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford 3-(4-propylpiperazin-1-yl)propan-1-amine.

Causality in Synthesis Choices: The reductive amination of a nitrile is often preferred for larger-scale synthesis due to the generally higher yields, avoidance of direct handling of potentially hazardous alkylating agents, and often simpler purification of the final product. Direct alkylation can sometimes suffer from polyalkylation, especially if the reaction conditions are not carefully controlled, leading to more complex purification challenges.

Role in Drug Development and Medicinal Chemistry

The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] Its prevalence is due to its ability to introduce a basic nitrogen atom, which can be protonated at physiological pH, thereby improving aqueous solubility and allowing for ionic interactions with biological targets.[2]

While specific biological activity for 3-(4-propylpiperazin-1-yl)propan-1-amine is not extensively documented in publicly available literature, its structural motifs are present in pharmacologically active compounds. The N-propylpiperazine moiety and the aminopropyl chain are known to interact with various receptors and enzymes.

Potential Pharmacological Relevance:

-

CNS Activity: Many N-substituted piperazines exhibit activity at serotonin, dopamine, and adrenergic receptors.[4] The specific substitution pattern on the piperazine ring dictates the receptor binding profile and functional activity. For instance, arylpiperazines are common in antipsychotic and antidepressant drugs. While the propyl group is a simple alkyl substituent, it will influence the lipophilicity and overall shape of the molecule, which can modulate receptor affinity and selectivity.

-

Antihistaminic Activity: Some N-alkylated piperazine derivatives have demonstrated potent antihistaminic effects.[5]

-

Anticancer and Antiviral Properties: The piperazine scaffold has been incorporated into molecules with demonstrated anticancer and antiviral activities.[6] For example, some piperazine-containing compounds have been investigated as kinase inhibitors for cancer therapy.[7][8]

-

Antimicrobial and Antifungal Agents: The basic nitrogens of the piperazine ring can interact with microbial cell membranes and intracellular targets, and various derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[4][9]

The primary amine in the propyl chain of the target molecule provides an additional site for interaction or further chemical modification, potentially serving as a linker to other pharmacophores.

Self-Validating Systems and Quality Control

The synthesis of 3-(4-propylpiperazin-1-yl)propan-1-amine must be accompanied by rigorous analytical validation to ensure the identity, purity, and quality of the final compound.

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups), the piperazine ring protons (typically complex multiplets), and the aminopropyl chain.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A validated chromatographic method should be used to quantify the main component and any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine and C-N bonds.

Conclusion

3-(4-Propylpiperazin-1-yl)propan-1-amine is a readily synthesizable molecule that incorporates the privileged piperazine scaffold. While its specific biological activities require further investigation, its structural components are present in a multitude of pharmacologically active agents. The synthetic routes outlined in this guide, particularly reductive amination, provide a robust and scalable means for its preparation. For researchers in drug discovery, this compound can serve as a valuable building block or a starting point for the development of novel therapeutics targeting a range of biological targets. The versatility of the piperazine ring, combined with the additional functional handle of the primary amine, makes it an attractive scaffold for further chemical exploration.

References

- Singh, P., & Kumar, A. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

-

PubChem. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]

-

MDPI. (2018). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of piperazine.

-

National Center for Biotechnology Information. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and pharmacological invetigation of novel 1-(4-benzhydrylpiperazin-1-yl)-3-(substituted) propan-1-ones as antihistaminic agents. Retrieved from [Link]

-

PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine. Retrieved from [Link]

-

PubMed. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Retrieved from [Link]

-

MDPI. (2019). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N- (substituted)propanamides as promising antibacterial agents with mild cytotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4553-24-6 CAS MSDS (3-(4-Propylpiperazin-1-Yl)Propan-1-Amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines | MDPI [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Propylpiperazine Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-propylpiperazine moiety is a significant structural motif in contemporary medicinal chemistry, valued for its ability to modulate physicochemical and pharmacokinetic properties, thereby enhancing the drug-like characteristics of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the core physical and chemical properties of N-propylpiperazine derivatives. It is designed to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and optimize these versatile compounds. This document delves into key parameters such as pKa, lipophilicity (LogP), and solubility, offering not only theoretical insights but also detailed experimental protocols. Furthermore, it examines the synthesis, spectral analysis, chemical reactivity, and stability of this class of compounds, supported by illustrative diagrams and collated data to guide rational drug design and development.

Introduction: The Strategic Importance of the N-Propylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][2] The introduction of an N-propyl group to the piperazine core offers a strategic modification that significantly influences several key molecular properties critical for a drug candidate's success. The propyl group, being a small, lipophilic alkyl chain, provides a means to fine-tune a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and metabolic stability.

The two nitrogen atoms of the piperazine ring provide handles for further chemical modification and are crucial for the molecule's acid-base properties. The basicity of these nitrogens, quantified by their pKa values, is a determinant of a compound's ionization state at physiological pH, which governs its interaction with biological targets, aqueous solubility, and potential for off-target effects. This guide will systematically dissect these properties, providing both the theoretical underpinnings and the practical know-how to harness the full potential of N-propylpiperazine derivatives in drug development.

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of N-propylpiperazine derivatives is paramount for predicting their behavior in biological systems. This section provides an overview of the key parameters and presents available data for N-propylpiperazine and related structures to illustrate the impact of N-alkylation.

Basicity (pKa): The Ionization Landscape

The piperazine moiety contains two nitrogen atoms that can be protonated, resulting in two distinct pKa values (pKa1 and pKa2). These values are critical as they dictate the charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and binding to target proteins. The pKa of piperazine itself is approximately 9.73 for the first protonation and 5.35 for the second.[3][4]

The introduction of an N-propyl group, an electron-donating alkyl group, is expected to slightly increase the basicity (raise the pKa) of the adjacent nitrogen compared to a secondary amine, while the distal nitrogen's basicity will also be influenced. However, steric effects can also play a role. Elongating the alkyl chain from methyl to ethyl has been shown to have a limited effect on the pKa of the substituted nitrogen.[5]

Table 1: Comparison of pKa Values for Piperazine and N-Alkyl Derivatives at 25°C

| Compound | pKa1 | pKa2 | Reference(s) |

| Piperazine | 9.73 | 5.35 | [3] |

| 1-Methylpiperazine | 9.25 (approx.) | 4.85 (approx.) | [3][5] |

| 1-Ethylpiperazine | 9.28 (approx.) | 4.90 (approx.) | [3] |

| 1-Propylpiperazine | Predicted to be similar to 1-Ethylpiperazine | Predicted to be similar to 1-Ethylpiperazine |

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for drug absorption and distribution. A compound's LogP value provides insight into its ability to partition into lipid bilayers. For ionizable compounds like N-propylpiperazine derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant measure.

The addition of the propyl group increases the lipophilicity of the piperazine core. This can enhance membrane permeability but may also decrease aqueous solubility if not balanced by other polar functional groups within the molecule.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The solubility of N-propylpiperazine derivatives is highly dependent on their structure and the pH of the medium, owing to their basic nature. At pH values below their pKa, these compounds will be protonated and generally exhibit higher aqueous solubility.

Table 2: Physical Properties of N-Propylpiperazine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Aqueous Solubility | LogP (Calculated) | Reference(s) |

| Piperazine | C4H10N2 | 86.14 | 109-112 | 145-146 | 1.1 | 150 g/L (20°C) | -1.24 | [6][7][8] |

| 1-Methylpiperazine | C5H12N2 | 100.16 | -6 | 138 | 0.903 | Soluble | -0.4 | [9] |

| 1-Propylpiperazine | C7H16N2 | 128.22 | -63 | 200-205 | 0.858 | Soluble | 0.5 | [10][11] |

| 1-n-Propylpiperazine Dihydrobromide | C7H18Br2N2 | 290.04 | 259.5-264.5 | N/A | N/A | 50 mg/mL | N/A |

Chemical Properties and Reactivity

The chemical behavior of N-propylpiperazine derivatives is largely dictated by the nucleophilicity of the two nitrogen atoms.

Synthesis and Characterization

N-propylpiperazine derivatives are typically synthesized via N-alkylation of a piperazine precursor or a suitably protected derivative. A common method involves the reaction of piperazine with a propyl halide (e.g., propyl bromide) under basic conditions.[11] The secondary amine of the resulting 1-propylpiperazine is available for further functionalization, allowing for the synthesis of a diverse library of disubstituted derivatives.

Caption: General synthetic scheme for N-propylpiperazine derivatives.

Characterization of these compounds is routinely performed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the propyl group and the substitution pattern on the piperazine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational frequencies, such as C-H stretching of the alkyl groups and N-H stretching if a secondary amine is present.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and to aid in structural elucidation through fragmentation patterns.[1][2]

Key Reactions

-

Nucleophilic Substitution: The secondary amine of 1-propylpiperazine is a potent nucleophile and readily participates in nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides and aryl halides, to form disubstituted piperazines.

-

N-Acylation: The secondary amine can be acylated using acid chlorides or anhydrides to form amides. This reaction can be used to introduce a range of functional groups or to modulate the basicity of the nitrogen atom.

Chemical Stability

The stability of N-propylpiperazine derivatives is a critical consideration for their storage and formulation. Like other amines, they can be susceptible to degradation under certain conditions.

-

pH and Temperature: The stability of piperazine derivatives can be influenced by pH and temperature. Hydrolysis may occur under strongly acidic or basic conditions, particularly if other labile functional groups are present in the molecule. Studies on related compounds have shown that degradation can be accelerated by both hydrogen and hydroxide ions.[12]

-

Oxidation: The nitrogen atoms can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light. Piperazine itself is known to be light-sensitive and hygroscopic.[6][7]

-

Storage Conditions: For optimal stability, N-propylpiperazine derivatives, particularly in biological matrices, should be stored at low temperatures (-20°C is often recommended) in sealed, dark containers to minimize degradation.[13]

Experimental Protocols: A Practical Guide

This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties discussed above. These protocols are designed to be self-validating and are based on established methodologies.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the N-propylpiperazine derivative in deionized, CO₂-free water.

-

Standardize a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of potassium chloride (KCl) to maintain a constant ionic strength.

-

-

Calibration: Calibrate the pH meter at the experimental temperature (e.g., 25°C) using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Titration:

-

To a jacketed beaker maintained at a constant temperature, add a known volume (e.g., 20 mL) of the analyte solution and the KCl solution.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring and allow the initial pH to stabilize.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, ensuring the reading is stable.

-

Continue the titration past the equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).

-

The pKa values are determined from the pH at the half-equivalence points. Since piperazines are dibasic, two pKa values will be obtained.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogP/LogD Determination by Shake-Flask Method

Causality: The shake-flask method is a classic and reliable technique for determining the partition coefficient. It involves dissolving the analyte in a biphasic system of two immiscible liquids (typically n-octanol and a buffered aqueous solution), allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours and then allowing the layers to separate.

-

Similarly, pre-saturate the aqueous buffer with n-octanol.

-

-

Sample Preparation:

-

Prepare a stock solution of the N-propylpiperazine derivative in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration should be within the linear range of the analytical method.

-

-

Partitioning:

-

Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the tube to stand undisturbed or centrifuge at low speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the LogD using the following formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

-

Protocol for Aqueous Solubility Determination

Causality: Thermodynamic solubility, which represents the true equilibrium solubility, is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid N-propylpiperazine derivative to a vial containing the desired aqueous buffer (e.g., buffers at various pH values).

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Separation:

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

-

-

Result:

-

The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

-

Conclusion: A Senior Application Scientist's Perspective

The N-propylpiperazine scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its utility, however, is contingent upon a deep and quantitative understanding of its fundamental physical and chemical properties. As we have detailed in this guide, the interplay between basicity, lipophilicity, and solubility is a delicate balance that must be carefully managed to achieve the desired pharmacokinetic and pharmacodynamic profile.

The protocols provided herein are not merely academic exercises; they are robust, field-proven methodologies that form the bedrock of rational drug design. By meticulously characterizing each new derivative, researchers can build predictive structure-activity and structure-property relationships. This data-driven approach minimizes late-stage attrition and accelerates the journey from a promising lead compound to a viable drug candidate. It is through this rigorous application of fundamental chemical principles that the full therapeutic potential of N-propylpiperazine derivatives will be realized.

References

-

Montanari, D., et al. (2022). pKa values of common substituted piperazines. RSC Medicinal Chemistry, 13(10), 1236-1243. [Link]

-

PubChem. Compound Summary for CID 136109093, 1-propylpiperazine. National Center for Biotechnology Information. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

PubChem. Compound Summary for CID 4837, Piperazine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 53167, 1-Methylpiperazine. National Center for Biotechnology Information. [Link]

-

Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

-

ChemBK. N-Propylpiperazine. [Link]

-

Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 98-105. [Link]

-

Wikipedia. Piperazine. [Link]

-

Patil, S. A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-cancer agents in medicinal chemistry, 24(14), 1063-1073. [Link]

-

Al-Qaisi, J. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(9), 937-944. [Link]

-

Pharmaffiliates. 1-Propylpiperazine Dihydrobromide (70% in H2O). [Link]

-

PubChem. Compound Summary for CID 12566798, 1-Methyl-4-propyl-piperazine. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Table 5 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48f0744e8c5b05a610427a14962c335e9564f279/figure/5]([Link]

-

ResearchGate. (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. [Link]

-

Gendzwiłł, A., & Ołdak, E. (2016). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic chemistry and applications, 2016, 8312658. [Link]

-

Pan, Y., et al. (2021). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC advances, 11(19), 11467-11476. [Link]

-

Kumar, R., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS omega, 5(3), 1290-1296. [Link]

-

Freeman, G. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS medicinal chemistry letters, 1(4), 159-163. [Link]

-

Gupta, V. D. (2005). Chemical stability of perphenazine. International journal of pharmaceutical compounding, 9(6), 484-486. [Link]

-

Hamilton-Miller, J. M. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. The Journal of pharmacy and pharmacology, 25(5), 401-407. [Link]

Sources

- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uregina.ca [uregina.ca]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Piperazine | 110-85-0 [chemicalbook.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CID 136109093 | C7H15N2+ | CID 136109093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-Propylpiperazin-1-yl)propan-1-amine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(4-Propylpiperazin-1-yl)propan-1-amine, a substituted piperazine derivative of interest in medicinal chemistry and drug development. While not as extensively documented as its methyl or ethyl analogs, this compound belongs to a class of molecules recognized for their versatile roles as scaffolds and intermediates in the synthesis of pharmacologically active agents. This document details the compound's nomenclature, physicochemical properties, robust synthetic methodologies, analytical characterization, and potential applications, with a focus on providing practical insights for researchers and professionals in the field.

Nomenclature and Compound Identification

The formal nomenclature for the target compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(4-Propylpiperazin-1-yl)propan-1-amine .

Synonyms: Common synonyms and alternative representations include:

-

1-(3-Aminopropyl)-4-propylpiperazine

-

N-Propyl-N'-(3-aminopropyl)piperazine

-

3-(4-n-Propyl-1-piperazinyl)propylamine

Chemical Identifiers: As of the latest review, a specific CAS Registry Number for this exact compound is not prominently available in major chemical databases, suggesting it may be a novel or less-common research chemical. For reference, the closely related analogs 3-(4-methylpiperazin-1-yl)propan-1-amine and 3-(4-ethylpiperazin-1-yl)propan-1-amine are assigned CAS numbers 4572-03-6 and 4524-96-3, respectively[1][2].

Molecular Structure:

Caption: 2D Chemical Structure of 3-(4-Propylpiperazin-1-yl)propan-1-amine.

Physicochemical Properties

The physicochemical properties of this compound are extrapolated from data on piperazine and its N-alkylated analogs. These parameters are critical for predicting its behavior in biological systems and for designing appropriate formulation and delivery strategies.

| Property | Predicted Value | Rationale / Comments |

| Molecular Formula | C₁₀H₂₃N₃ | --- |

| Molecular Weight | 185.31 g/mol | --- |

| Appearance | Colorless to light yellow liquid | Based on similar short-chain N-alkyl piperazine derivatives. |

| Boiling Point | ~240-260 °C (at 760 mmHg) | Estimated to be higher than 1-(3-aminopropyl)piperazine due to the addition of the propyl group. |

| Solubility | Miscible in water; Soluble in ethanol, methanol, DCM | The presence of three amine groups imparts high polarity and potential for hydrogen bonding, suggesting good solubility in polar protic solvents[3]. |

| pKa₁ | ~9.7 - 9.9 | Corresponds to the protonation of the primary aminopropyl nitrogen. |

| pKa₂ | ~8.5 - 9.0 | Corresponds to the protonation of the N1 piperazine nitrogen. |

| pKa₃ | ~4.5 - 5.0 | Corresponds to the protonation of the N4 (propyl-substituted) piperazine nitrogen. |

| LogP | ~0.5 - 1.0 | The propyl group increases lipophilicity compared to methyl/ethyl analogs, but the primary amine maintains overall polarity. |

Synthesis and Manufacturing

The synthesis of 3-(4-propylpiperazin-1-yl)propan-1-amine can be approached via several reliable synthetic routes common for N-substituted piperazines. The two most logical and field-proven strategies are (A) alkylation of 1-propylpiperazine and (B) alkylation of 1-(3-aminopropyl)piperazine. We will detail Strategy A, which often provides better control over selectivity and higher yields by starting with the less-reactive piperazine derivative.

There are three main methods for the N-alkylation of piperazines: nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides[4].

Workflow for Synthesis Strategy A

Caption: Synthetic workflow for 3-(4-Propylpiperazin-1-yl)propan-1-amine.

Detailed Experimental Protocol (Strategy A)

Step 1: Synthesis of 1-Propylpiperazine via Reductive Amination

-

Rationale: Reductive amination is a highly efficient and common method for N-alkylation of amines[4][5]. Using an excess of piperazine can favor mono-alkylation. However, for greater control, starting with a mono-protected piperazine (e.g., 1-Boc-piperazine) is a standard laboratory practice to prevent di-alkylation. After the alkylation step, the protecting group is removed.

-

Materials:

-

1-Boc-piperazine (1.0 eq)

-

Propionaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-Boc-piperazine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add propionaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it is less reactive towards the carbonyl starting material than other hydrides.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-propylpiperazine.

-

Dissolve the crude product in DCM and add an excess of TFA (or 4M HCl in dioxane). Stir for 2-4 hours at room temperature to cleave the Boc protecting group.

-

Evaporate the solvent and excess acid. Neutralize the residue with a strong base (e.g., 2M NaOH) and extract the free amine product into an organic solvent like DCM or ethyl acetate.

-

Dry the organic extracts, concentrate, and purify by vacuum distillation to obtain pure 1-propylpiperazine.

-

Step 2: Synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine

-

Rationale: This two-step sequence involves a Michael addition of the secondary amine to acrylonitrile, followed by the reduction of the resulting nitrile to a primary amine. This is a robust and high-yielding method for introducing a 3-aminopropyl chain.

-

Materials:

-

1-Propylpiperazine (1.0 eq)

-

Acrylonitrile (1.1 eq)

-

Methanol

-

Raney Nickel (catalytic amount) or Lithium aluminum hydride (LiAlH₄)

-

Hydrogen gas (H₂) or Tetrahydrofuran (THF) for LiAlH₄ reduction

-

-

Procedure:

-

Dissolve 1-propylpiperazine (1.0 eq) in methanol. Cool the solution in an ice bath.

-

Slowly add acrylonitrile (1.1 eq) dropwise. Safety Note: Acrylonitrile is toxic and volatile. Handle in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Evaporate the solvent to yield the crude nitrile intermediate, 3-(4-propylpiperazin-1-yl)propanenitrile.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Dissolve the crude nitrile in methanol, add a catalytic amount of Raney Nickel slurry, and subject the mixture to hydrogenation (50-100 psi H₂) in a Parr shaker or similar apparatus until hydrogen uptake ceases. Self-Validation: The disappearance of the nitrile peak (~2250 cm⁻¹) in the IR spectrum confirms reaction completion.

-

Method B (LiAlH₄ Reduction): In a separate flask under nitrogen, prepare a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool to 0°C and slowly add a solution of the crude nitrile in THF. After the addition, allow the mixture to reflux for 4-6 hours. Cool and carefully quench by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

-

Workup:

-

For Method A, filter the catalyst through a pad of Celite and concentrate the filtrate.

-

For Method B, filter the resulting aluminum salts and wash thoroughly with THF.

-

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the final product, 3-(4-propylpiperazin-1-yl)propan-1-amine.

-

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the propyl group (a triplet and a sextet), the piperazine ring protons (two broad multiplets), the aminopropyl chain protons (three distinct multiplets), and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.

-

¹³C NMR: Will show 10 distinct carbon signals corresponding to the molecular formula C₁₀H₂₃N₃.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 186.2.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the 3300-3400 cm⁻¹ region corresponding to the N-H stretching of the primary amine.

-

Absence of a nitrile peak (~2250 cm⁻¹) from the intermediate.

-

C-H stretching peaks around 2800-3000 cm⁻¹.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound, typically employing a C18 reverse-phase column with a mobile phase of water and acetonitrile containing a modifier like TFA or formic acid.

-

Applications in Research and Drug Development

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs[6]. They often serve as versatile linkers or key pharmacophoric elements.

-

G-Protein Coupled Receptor (GPCR) Antagonists: N-alkyl piperazine side chains have been instrumental in the development of antagonists for chemokine receptors like CXCR4. These receptors are implicated in cancer metastasis and inflammatory diseases. The N-propyl piperazine moiety has been specifically investigated to optimize drug-like properties, such as improving permeability and reducing off-target effects at muscarinic receptors[7].

-

Neuropharmacology: The piperazine ring is a core component of many centrally acting agents. 1-Propylpiperazine itself is used as an intermediate in the synthesis of molecules with potential activity in modulating neurotransmitter systems[8]. The aminopropyl chain can further serve as an anchor point for building more complex structures targeting neurological disorders.

-

Building Block for Complex Molecules: The dual functionality of 3-(4-propylpiperazin-1-yl)propan-1-amine—a nucleophilic primary amine and a tertiary amine within the piperazine ring—makes it a valuable intermediate. The primary amine can be readily derivatized to form amides, sulfonamides, or secondary amines, allowing for its incorporation into larger, more complex molecular architectures for drug discovery libraries.

Safety and Handling

-

Toxicity: While specific toxicity data for this compound is not available, closely related alkyl amines and piperazine derivatives are known to be corrosive and can cause severe skin burns and eye damage. They can also be harmful if swallowed, inhaled, or absorbed through the skin.

-

Handling: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-(4-Propylpiperazin-1-yl)propan-1-amine is a functionalized piperazine derivative with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations, such as reductive amination and nitrile reduction. The insights provided in this guide on its synthesis, properties, and potential applications are intended to support researchers and drug development professionals in leveraging this and similar scaffolds for the creation of novel therapeutic agents.

References

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]

-

Reductive amination of piperazine. (2024). Reddit. Retrieved from [Link]

- Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. (n.d.). Google Patents.

-

Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

Synthesis of 1-(3-aminopropyl)-4-(4-chlorobenzhydryl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. Retrieved from [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]

-